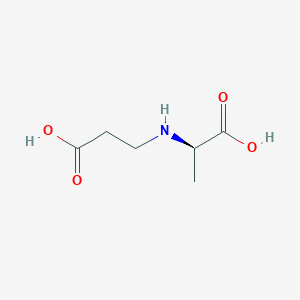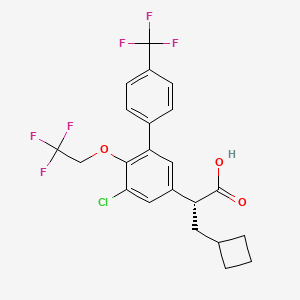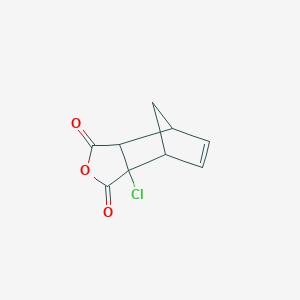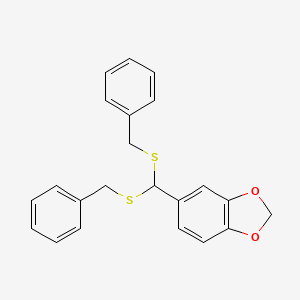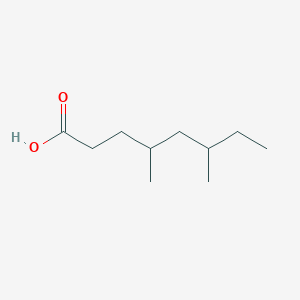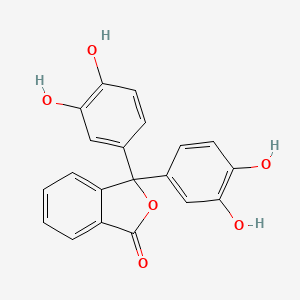
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- is a complex organic compound known for its unique structure and diverse applications. This compound features a central isobenzofuranone core with two 3,4-dihydroxyphenyl groups attached, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with phthalic anhydride under acidic conditions. The reaction proceeds through a condensation mechanism, forming the isobenzofuranone core with the dihydroxyphenyl groups attached.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the isobenzofuranone core can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3′-Dihydroxydiphenyl disulfide: A symmetrical disulfide derivative with similar dihydroxyphenyl groups.
Bis(4-methoxyphenyl) disulfide: Another disulfide derivative with methoxy groups instead of hydroxyl groups.
Uniqueness
1(3H)-Isobenzofuranone, 3,3-bis(3,4-dihydroxyphenyl)- is unique due to its isobenzofuranone core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of two dihydroxyphenyl groups enhances its antioxidant and potential therapeutic effects.
Propiedades
Número CAS |
596-28-1 |
|---|---|
Fórmula molecular |
C20H14O6 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
3,3-bis(3,4-dihydroxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C20H14O6/c21-15-7-5-11(9-17(15)23)20(12-6-8-16(22)18(24)10-12)14-4-2-1-3-13(14)19(25)26-20/h1-10,21-24H |
Clave InChI |
QPFLFTVMWJJXKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


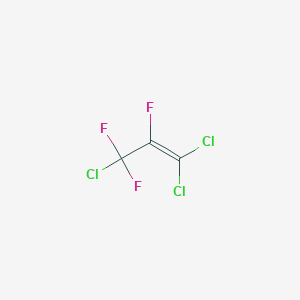

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
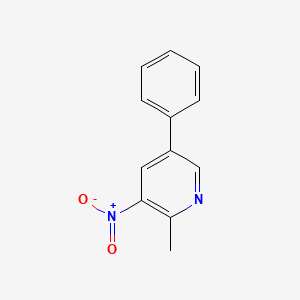
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
